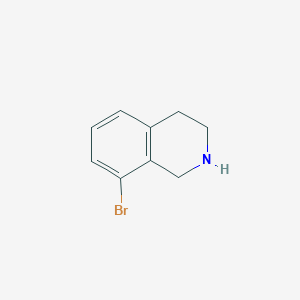8-Bromo-1,2,3,4-tetrahydroisoquinoline
CAS No.: 75416-51-2
Cat. No.: VC2363047
Molecular Formula: C9H10BrN
Molecular Weight: 212.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75416-51-2 |
|---|---|
| Molecular Formula | C9H10BrN |
| Molecular Weight | 212.09 g/mol |
| IUPAC Name | 8-bromo-1,2,3,4-tetrahydroisoquinoline |
| Standard InChI | InChI=1S/C9H10BrN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 |
| Standard InChI Key | KHWGHUZYXQPIKA-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C1C=CC=C2Br |
| Canonical SMILES | C1CNCC2=C1C=CC=C2Br |
Introduction
Structural and Chemical Properties
Chemical Identity
8-Bromo-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, featuring a bromine substituent at position 8 of the benzene ring. The compound is characterized by a bicyclic structure consisting of a benzene ring fused with a saturated six-membered nitrogen-containing heterocycle. This structural arrangement provides distinct chemical properties that make it valuable for various synthetic applications and pharmaceutical research.
The basic identification parameters of 8-Bromo-1,2,3,4-tetrahydroisoquinoline are summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 75416-51-2 |
| Molecular Formula | C₉H₁₀BrN |
| Molecular Weight | 212.09 g/mol |
| IUPAC Name | 8-bromo-1,2,3,4-tetrahydroisoquinoline |
| InChI | 1S/C9H10BrN/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6H2 |
| InChI Key | KHWGHUZYXQPIKA-UHFFFAOYSA-N |
This compound can also exist in its hydrochloride salt form (8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride), which has the CAS number 1159813-53-2 and a molecular weight of 248.55 g/mol .
Structural Features
The molecular structure of 8-Bromo-1,2,3,4-tetrahydroisoquinoline consists of a partially saturated isoquinoline core with a bromine atom at position 8. The nitrogen atom in the heterocyclic ring provides basic properties to the molecule, while the bromine substituent introduces specific reactivity patterns that are valuable in synthetic chemistry.
The structural characteristics of this compound include:
-
A benzene ring fused with a saturated six-membered nitrogen-containing ring
-
A bromine atom at position 8 of the benzene ring
-
A secondary amine function within the saturated heterocyclic ring
-
A partially flexible molecular framework due to the saturated ring
These structural features contribute to the compound's chemical behavior, including its reactivity in nucleophilic substitution reactions, where the bromine atom can serve as a leaving group, and its ability to participate in various transformations typical for secondary amines.
Physical Properties
Physical State and Appearance
Based on commercial supplier information, 8-Bromo-1,2,3,4-tetrahydroisoquinoline is described as a solid-liquid mixture at standard conditions . The physical appearance may vary depending on the purity and preparation methods, but it is generally obtained as a crystalline solid or as an oil that can solidify upon cooling.
Chemical Reactivity and Transformations
General Reactivity Patterns
The reactivity of 8-Bromo-1,2,3,4-tetrahydroisoquinoline is influenced by both the bromine substituent and the secondary amine functionality. Key reactivity patterns include:
-
Nucleophilic aromatic substitution reactions at the carbon bearing the bromine atom
-
Alkylation or acylation reactions at the secondary amine nitrogen
-
Reduction or oxidation of the heterocyclic ring system
-
Metal-catalyzed cross-coupling reactions utilizing the carbon-bromine bond
These reactivity patterns make 8-Bromo-1,2,3,4-tetrahydroisoquinoline a versatile building block for the synthesis of more complex molecular structures.
Specific Transformations
Based on information from related compounds, several potential transformations of 8-Bromo-1,2,3,4-tetrahydroisoquinoline can be envisioned:
-
Halogen-amine exchange reactions to produce 8-amino-1,2,3,4-tetrahydroisoquinoline derivatives
-
Reduction of the bromine substituent to yield the parent tetrahydroisoquinoline
-
Cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig) to introduce carbon or heteroatom substituents at position 8
-
N-alkylation reactions to produce tertiary amine derivatives
For related fluorinated compounds, the literature describes transformations such as fluorine-amine exchange reactions and various reductions and alkylations . Similar chemistry could potentially be applied to the brominated analog, taking into account the differences in reactivity between bromine and fluorine substituents.
Applications and Research Areas
Pharmaceutical Research
8-Bromo-1,2,3,4-tetrahydroisoquinoline and its derivatives have potential applications in pharmaceutical research, particularly as building blocks for the synthesis of more complex bioactive molecules. The tetrahydroisoquinoline scaffold is found in numerous natural products and pharmaceutically active compounds, making brominated derivatives valuable intermediates in drug discovery.
Based on information about related compounds, potential areas of pharmaceutical research include:
-
Development of central nervous system (CNS) drug candidates
-
Synthesis of novel alkaloid-like structures
-
Preparation of ligands for various receptor systems
-
Design of enzyme inhibitors
The search results specifically mention that novel 1,2,3,4-tetrahydroisoquinoline derivatives can be used as building blocks in the synthesis of potential CNS drug candidates , suggesting that 8-Bromo-1,2,3,4-tetrahydroisoquinoline might find similar applications.
Related Compounds and Structural Analogs
Direct Structural Analogs
Several structural analogs of 8-Bromo-1,2,3,4-tetrahydroisoquinoline are mentioned in the search results, including:
-
8-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: 1339402-29-7)
-
8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
-
8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1159813-53-2)
Functional Analogs
In addition to direct structural analogs, the search results mention several functional analogs with different substituents at position 8:
-
8-Fluoro-3,4-dihydroisoquinoline
-
8-Amino-3,4-dihydroisoquinolines
These related compounds illustrate the diversity of substitution patterns possible on the tetrahydroisoquinoline scaffold and highlight the importance of halogenated derivatives as synthetic intermediates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume